Isobornyl methacrylate

Polymer Chemistry Thermal Analysis Copolymers

Isobornyl methacrylate (IBOMA) is a bio-renewable, high-Tg methacrylate monomer whose rigid bicyclic isobornyl group imparts exceptional thermal stability (copolymer Tg 123–140°C), mechanical reinforcement (38% flexural modulus gain at 5 wt% in dental resins), and moisture resistance to acrylic systems. Unlike MMA or styrene, its steric bulk directly elevates modulus and reduces polymerization shrinkage—making it irreplaceable without reformulation. For high-performance automotive coatings, optical polymers, and sustainable PSA formulations, IBOMA delivers hard monomer performance with a significantly higher bio-based carbon footprint. Secure bulk or R&D quantities with verified purity and global shipping.

Molecular Formula C14H22O2
Molecular Weight 222.32 g/mol
CAS No. 16868-12-5
Cat. No. B097067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobornyl methacrylate
CAS16868-12-5
Molecular FormulaC14H22O2
Molecular Weight222.32 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1CC2CCC1(C2(C)C)C
InChIInChI=1S/C14H22O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h10-11H,1,6-8H2,2-5H3
InChIKeyIAXXETNIOYFMLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobornyl Methacrylate (IBOMA, CAS 7534-94-3): A Bio-Based, High-Tg Methacrylate Monomer for Performance-Driven Polymer Design


Isobornyl methacrylate (IBOMA; CAS 7534-94-3) is a bio-renewable methacrylate monomer distinguished by its bulky, bridged bicyclic isobornyl ester substituent . This rigid, hydrophobic side chain imparts high glass transition temperatures (Tg > 150°C for homopolymer) and low solution viscosity to its polymers, making it a valued 'hard monomer' in acrylic copolymers . IBOMA is increasingly utilized as a sustainable, high-performance alternative to petrochemical monomers like methyl methacrylate (MMA) and styrene in applications demanding enhanced thermal stability, mechanical strength, and durability [1].

Why Substituting Isobornyl Methacrylate (IBOMA) with Simpler Methacrylates Compromises Polymer Performance


The rigid, bicyclic isobornyl group of IBOMA fundamentally alters polymerization kinetics and resultant polymer architecture compared to linear or monocyclic methacrylates [1][2]. Its steric bulk reduces propagation rates in solution polymerization relative to MMA [1], and its incorporation into copolymers elevates glass transition temperatures (Tg) [3][4] and mechanical strength [5] in a predictable, composition-dependent manner. Therefore, directly substituting IBOMA with less sterically hindered monomers like methyl (MMA) or n-butyl methacrylate without reformulation will yield materials with significantly lower Tg, reduced modulus, and inferior thermal and mechanical performance. The following evidence quantifies these critical differences.

Quantitative Differentiation of Isobornyl Methacrylate (IBOMA) Against Key Comparators: An Evidence-Based Selection Guide


Enhanced Glass Transition Temperature (Tg) of IBOMA Copolymers Compared to MMA Homologues

Copolymers containing isobornyl methacrylate (IBMA) exhibit significantly higher glass transition temperatures (Tg) than those based on methyl methacrylate (MMA). In a direct comparative study, IBMA/MMA copolymers were synthesized and characterized. The Tg was found to increase with IBMA content, reaching a range of 123 °C to 140 °C for compositions containing 10-30 wt% IBMA [1]. This represents a substantial increase over the typical Tg of PMMA homopolymer (105 °C).

Polymer Chemistry Thermal Analysis Copolymers

Solvent-Modulated Propagation Kinetics: Divergent Behavior of IBOMA vs. MMA

The propagation rate coefficient (kp,app) of IBOMA exhibits a solvent response that is opposite to that of methyl methacrylate (MMA). While MMA's kp,app increases by up to 50% in tetralin solution relative to bulk, IBOMA's kp,app decreases by up to 52% in tetrahydrofuran (THF) solution relative to bulk [1]. This fundamental difference in polymerization kinetics under identical solvent conditions underscores the unique reactivity profile of IBOMA's bulky bicyclic side chain.

Polymerization Kinetics Solvent Effects PLP-SEC

Superior Mechanical Properties in Nanogel-Modified Dental Resins: IBMA vs. IDMA

In a study of reactive nanogel additives for dental resins, copolymers synthesized with isobornyl methacrylate (IBMA) imparted significantly greater mechanical reinforcement than those made with isodecyl methacrylate (IDMA). At a 5 wt% loading, the IBMA-based nanogel increased the flexural modulus of the base resin by 38% to 1.8 GPa, whereas the IDMA-based nanogel increased it by only 8% to 1.4 GPa [1]. Similarly, flexural strength was improved to 73.4 MPa with IBMA versus 57.8 MPa with IDMA.

Dental Materials Nanocomposites Mechanical Properties

Reduced Propagation Rate Coefficient (kp) in CO2-Expanded Polymerization

In polymerization solutions containing 40 wt% CO2, the apparent propagation rate coefficient (kp,app) for IBOMA is reduced by up to 40% compared to its bulk kp value [1]. This significant reduction is attributed to the bulky isobornyl side group, which creates a rigid polymer environment that limits local monomer concentration at the propagating radical site—an effect not observed to the same degree with more flexible alkyl methacrylates [2].

Green Chemistry Supercritical CO2 Polymerization Kinetics

High-Value Application Scenarios for Isobornyl Methacrylate (IBOMA) Based on Verified Performance Differentiation


High-Performance, Sustainable Pressure-Sensitive Adhesives (PSAs)

The replacement of petrochemical methyl methacrylate (MMA) with bio-based isobornyl methacrylate (IBOMA) as a 'hard monomer' in acrylic latex PSAs has been validated. Studies demonstrate that IBOMA-based PSAs can achieve a comparable balance of tack, peel strength, and high-temperature shear resistance while significantly increasing the biobased carbon content of the final product [1][2]. This is a direct consequence of IBOMA's ability to impart high Tg and cohesive strength to the copolymer , making it a preferred choice for formulators seeking sustainable alternatives without compromising performance.

High-Strength, Low-Shrinkage Dental Resins and Composites

The use of IBOMA as a reactive diluent or nanogel additive in dimethacrylate dental resins has been shown to significantly improve mechanical properties. As evidenced in Section 3, IBOMA-containing nanogels increased flexural modulus by 38% and flexural strength to 73.4 MPa at just 5 wt% loading, outperforming IDMA-based analogs [3]. Furthermore, studies indicate that IBOMA as a diluent co-monomer can reduce polymerization shrinkage [4], a critical parameter for the longevity of dental restorations. This combination of reinforcement and shrinkage control is a direct result of IBOMA's rigid, bulky molecular architecture.

Heat-Resistant Acrylic Coatings and Engineering Plastics

Copolymers of IBOMA with MMA or styrene are engineered for applications requiring high glass transition temperatures (Tg) and thermal stability. As detailed in Section 3, IBOMA incorporation increases copolymer Tg into the 123-140 °C range, far exceeding that of PMMA (105 °C) [5]. This property is exploited in high-performance automotive coatings and optical applications where heat resistance and dimensional stability are paramount. The bulky isobornyl group also increases polymer hydrophobicity, as indicated by contact angle increases from 70° to 88° [5], providing additional moisture barrier benefits.

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